molecular formula C14H11ClO4S B046312 5-Benzoyl-2-methoxybenzenesulfonyl chloride CAS No. 112699-07-7

5-Benzoyl-2-methoxybenzenesulfonyl chloride

Cat. No.: B046312
CAS No.: 112699-07-7
M. Wt: 310.8 g/mol
InChI Key: DLLDKGCYIBQDQO-UHFFFAOYSA-N
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Description

5-Benzoyl-2-methoxybenzenesulfonyl chloride is an organic compound with the chemical formula C14H11ClO4S. It is a derivative of benzenesulfonyl chloride and is characterized by the presence of a benzoyl group and a methoxy group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzoyl-2-methoxybenzenesulfonyl chloride typically involves the reaction of 5-benzoyl-2-methoxybenzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the sulfonyl chloride by the action of thionyl chloride. The reaction can be represented as follows:

C14H11O4S (sulfonic acid)+SOCl2C14H11ClO4S (sulfonyl chloride)+SO2+HCl\text{C14H11O4S (sulfonic acid)} + \text{SOCl2} \rightarrow \text{C14H11ClO4S (sulfonyl chloride)} + \text{SO2} + \text{HCl} C14H11O4S (sulfonic acid)+SOCl2→C14H11ClO4S (sulfonyl chloride)+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

5-Benzoyl-2-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonamides.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products

Scientific Research Applications

5-Benzoyl-2-methoxybenzenesulfonyl chloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 5-Benzoyl-2-methoxybenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide bonds, which are important in various biochemical processes. The molecular targets include amino groups in proteins and other biomolecules, leading to the formation of stable sulfonamide linkages .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxybenzenesulfonyl chloride
  • 5-Chloro-2-methoxybenzenesulfonyl chloride
  • 2-Methoxybenzenesulfonyl chloride

Uniqueness

5-Benzoyl-2-methoxybenzenesulfonyl chloride is unique due to the presence of both benzoyl and methoxy groups, which confer distinct chemical properties and reactivity. Compared to its analogs, it offers different reactivity patterns and is used in specific synthetic applications where these functional groups are advantageous .

Properties

IUPAC Name

5-benzoyl-2-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO4S/c1-19-12-8-7-11(9-13(12)20(15,17)18)14(16)10-5-3-2-4-6-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLDKGCYIBQDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373435
Record name 5-benzoyl-2-methoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112699-07-7
Record name 5-benzoyl-2-methoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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